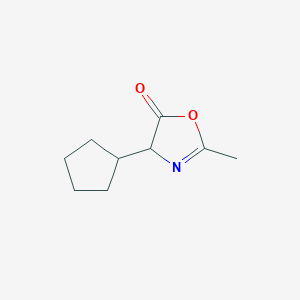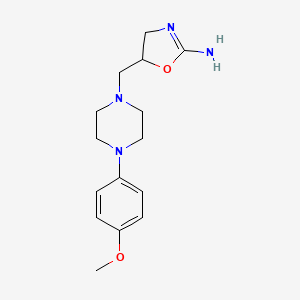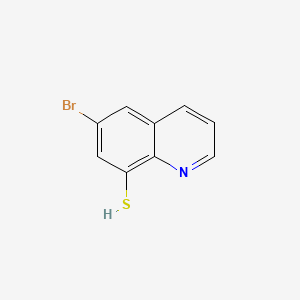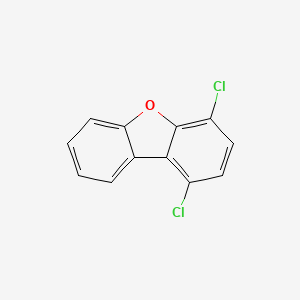![molecular formula C21H16N2O2S B12879403 N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide CAS No. 590395-11-2](/img/structure/B12879403.png)
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide is a complex organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a dibenzo[b,d]furan moiety, which is known for its stability and unique electronic properties
Métodos De Preparación
The synthesis of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide typically involves multiple steps. One common method includes the O-arylation reaction of substituted phenols followed by the cyclization of diaryl ethers . Another approach involves the use of substituted biphenyls, which are cyclized to form the dibenzo[b,d]furan core . Industrial production methods often employ metal complex catalysis to enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which could make it a candidate for the treatment of diabetes mellitus . Additionally, compounds containing the dibenzo[b,d]furan moiety have shown anticancer and antimicrobial activities . In the field of materials science, this compound is explored for its high thermal stability and potential use in organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby regulating glucose levels in the body . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications .
Comparación Con Compuestos Similares
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide can be compared with other similar compounds such as N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-nitrobenzamide and N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2,4-dimethylbenzamide . These compounds share the dibenzo[b,d]furan core but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Propiedades
Número CAS |
590395-11-2 |
|---|---|
Fórmula molecular |
C21H16N2O2S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-(dibenzofuran-3-ylcarbamothioyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H16N2O2S/c24-20(12-14-6-2-1-3-7-14)23-21(26)22-15-10-11-17-16-8-4-5-9-18(16)25-19(17)13-15/h1-11,13H,12H2,(H2,22,23,24,26) |
Clave InChI |
MHPWNFFWGXNRLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12879322.png)


![N-(4-Aminobutyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12879329.png)

![3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12879336.png)

![4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12879344.png)






